DPP-IV Inhibitory Activity: Glu-Met vs. Other γ-Glutamyl Dipeptides
Glu-Met exhibits competitive inhibition of dipeptidyl peptidase IV (DPP-IV), a key target in type 2 diabetes management. Its inhibitory potency (IC50 = 2.11 mM) is superior to that of γ-Glu-Tyr (IC50 = 6.77 mM) and falls within the active range of other γ-glutamyl dipeptides (IC50 < 10 mM) [1][2]. This specific activity is not a general property of all γ-glutamyl peptides and is dependent on the acceptor amino acid.
| Evidence Dimension | DPP-IV Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.11 mM |
| Comparator Or Baseline | γ-Glu-Tyr: 6.77 mM; γ-Glu-Leu, γ-Glu-Phe, γ-Glu-Trp, γ-Glu-Tyr: all IC50 < 10 mM |
| Quantified Difference | Glu-Met is ~3.2x more potent than γ-Glu-Tyr |
| Conditions | In vitro DPP-IV inhibition assay |
Why This Matters
This quantitative data allows researchers to select Glu-Met over less potent analogs for studies requiring specific DPP-IV inhibitory activity.
- [1] Zhao, R., et al. (2025). Preparation and Encapsulation of DPP-IV Inhibitory Peptides. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC12071791/ View Source
- [2] Yang, J., et al. (2018). γ-Glu-Met synthesised using a bacterial glutaminase as a potential inhibitor of dipeptidyl peptidase IV. International Journal of Food Science & Technology, 53(5), 1166–1175. View Source
